

# 6-Cyano-1-ethylbenzoimidazole chemical structure and properties

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## Compound of Interest

Compound Name: 6-Cyano-1-ethylbenzoimidazole

Cat. No.: B059692

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## An In-depth Technical Guide to 6-Cyano-1-ethylbenzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **6-Cyano-1-ethylbenzoimidazole**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally related molecules to offer a predictive yet scientifically grounded resource.

## Chemical Structure and Properties

**6-Cyano-1-ethylbenzoimidazole**, also known as 1-ethyl-1H-benzo[d]imidazole-6-carbonitrile, is a heterocyclic aromatic compound. Its structure consists of a benzimidazole core, which is a fusion of benzene and imidazole rings, substituted with a cyano group at the 6-position and an ethyl group at the 1-position of the imidazole ring.

Chemical Structure:

Caption: Chemical structure of **6-Cyano-1-ethylbenzoimidazole**.

## Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **6-Cyano-1-ethylbenzoimidazole**. These values are estimated based on its structure and data from similar compounds.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub>
Molecular Weight	171.20 g/mol
CAS Number	1215205-91-6
Appearance	Predicted to be a solid at room temperature
Melting Point	Not available
Boiling Point	Not available
Solubility	Predicted to be soluble in organic solvents like DMF, DMSO, and alcohols.
pKa	Not available

## Spectral Data (Predicted)

While experimental spectra for **6-Cyano-1-ethylbenzoimidazole** are not readily available in the public domain, the following tables provide predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. These predictions are based on established increments for substituents on a benzimidazole core.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3	s	1H	H2
~8.1	d	1H	H7
~7.8	d	1H	H4
~7.5	dd	1H	H5
~4.3	q	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~1.5	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

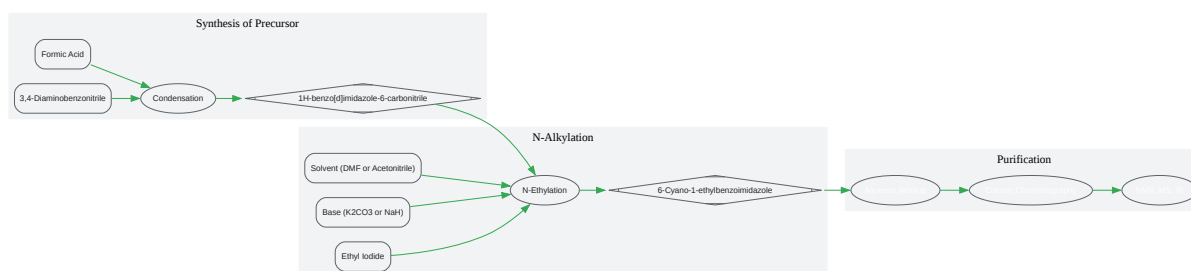
Chemical Shift (ppm)	Assignment
~145	C2
~143	C7a
~135	C3a
~127	C5
~125	C4
~120	C6
~119	-C≡N
~112	C7
~106	C-CN
~42	-CH <sub>2</sub> -CH <sub>3</sub>
~15	-CH <sub>2</sub> -CH <sub>3</sub>

## Synthesis and Experimental Protocols

A specific, published synthesis protocol for **6-Cyano-1-ethylbenzoimidazole** is not currently available. However, a plausible and efficient synthetic route would involve the N-alkylation of the precursor, 1H-benzo[d]imidazole-6-carbonitrile.

## Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available substituted o-phenylenediamine or by functionalizing the benzimidazole core followed by N-alkylation. A common and direct approach is the N-ethylation of 6-cyanobenzimidazole.



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Caption: Proposed synthetic workflow for **6-Cyano-1-ethylbenzoimidazole**.

## Detailed Experimental Protocol (Proposed)

This protocol describes the N-alkylation of 1H-benzo[d]imidazole-6-carbonitrile using ethyl iodide and potassium carbonate.

Materials:

- 1H-benzo[d]imidazole-6-carbonitrile
- Ethyl iodide (EtI)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

Procedure:

- To a solution of 1H-benzo[d]imidazole-6-carbonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **6-Cyano-1-ethylbenzoimidazole**.

## Biological Activity and Potential Applications

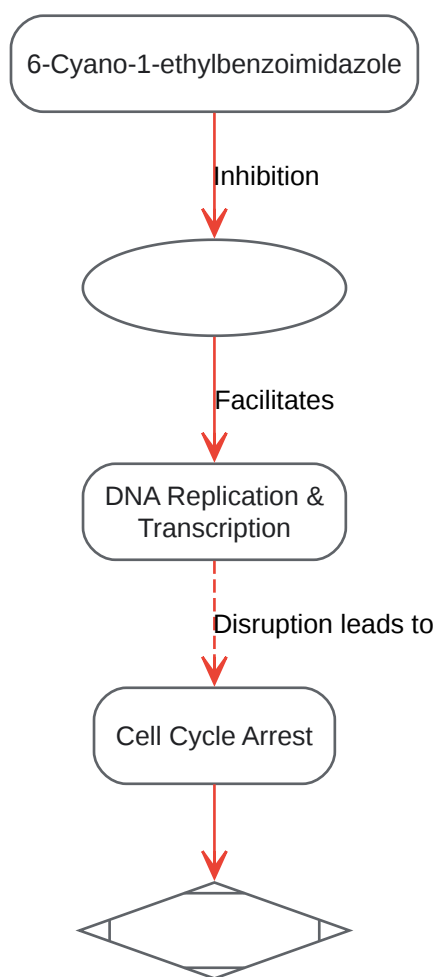
Direct biological studies on **6-Cyano-1-ethylbenzoimidazole** have not been reported. However, the benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Known Activities of Substituted Benzimidazoles

- **Anticancer:** Many benzimidazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or interference with microtubule polymerization.[\[8\]](#)
- **Antimicrobial:** The benzimidazole core is present in several antifungal and antibacterial agents.[\[3\]](#)[\[9\]](#) These compounds can act by inhibiting microbial growth through various mechanisms.
- **Other Activities:** Substituted benzimidazoles have also been investigated for their potential as antiviral, anti-inflammatory, and antihypertensive agents.[\[1\]](#)

## Potential Signaling Pathways

Given the known anticancer activity of similar compounds, **6-Cyano-1-ethylbenzoimidazole** could potentially interact with pathways crucial for cell proliferation and survival. A plausible, though unconfirmed, mechanism could involve the inhibition of topoisomerase, an enzyme vital for DNA replication and repair.



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Caption: A potential mechanism of action via topoisomerase inhibition.

## Conclusion

**6-Cyano-1-ethylbenzoimidazole** is a benzimidazole derivative with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The information on the biological activities of related compounds suggests that **6-Cyano-1-ethylbenzoimidazole** could be a valuable candidate for screening in anticancer and antimicrobial assays. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

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